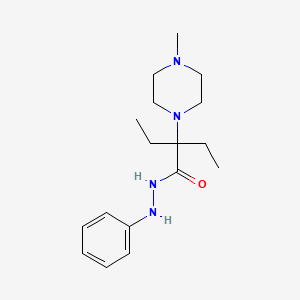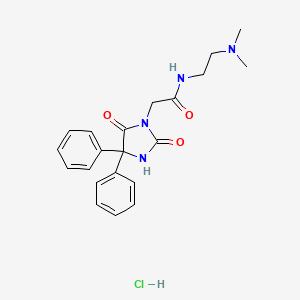
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetamide and dimethylaminoethyl groups. The presence of the hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the imidazolidine derivative is treated with acetic anhydride or acetyl chloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the imidazolidine derivative with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new imidazolidine derivatives with different substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazolidine ring and its substituents can bind to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: Another imidazolidine derivative with different substituents.
Hydantoin: A structurally related compound with a five-membered ring containing nitrogen and carbonyl groups.
Uniqueness
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
118505-69-4 |
|---|---|
Molecular Formula |
C21H25ClN4O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-24(2)14-13-22-18(26)15-25-19(27)21(23-20(25)28,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3,(H,22,26)(H,23,28);1H |
InChI Key |
DLXKWETUIFUWIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


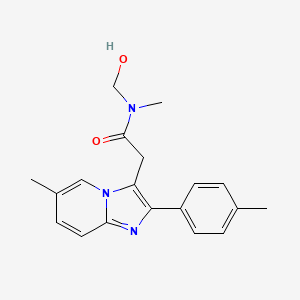
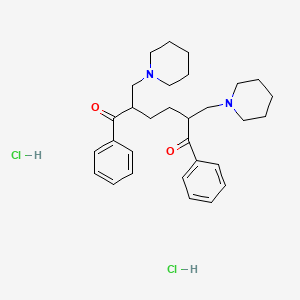
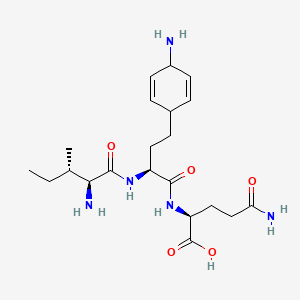
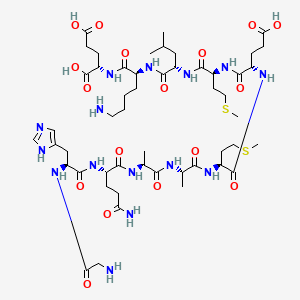
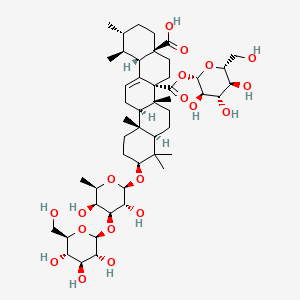
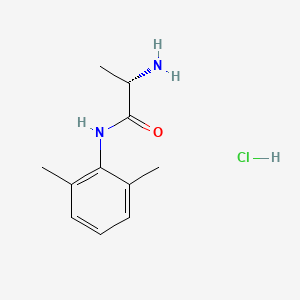

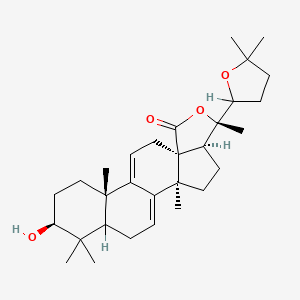
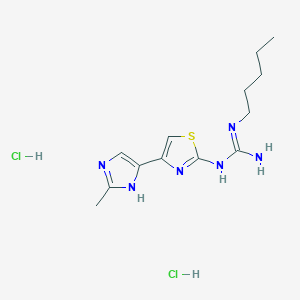
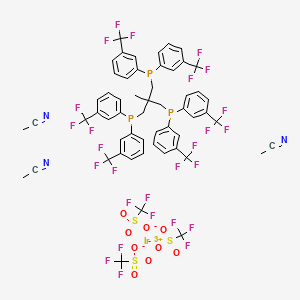
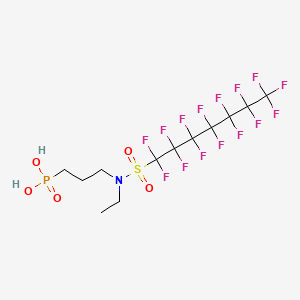
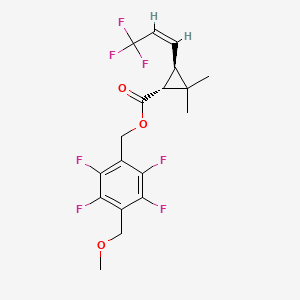
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)
